Sos1-IN-6
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Overview
Description
Sos1-IN-6 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various human malignancies, making this compound a promising therapeutic candidate for RAS-driven cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sos1-IN-6 is synthesized through a series of chemical reactions involving the formation of a fused quinazoline derivative. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This step involves the cyclization of appropriate starting materials under specific conditions to form the quinazoline core.
Functionalization: The quinazoline core is then functionalized with various substituents to achieve the desired chemical structure of this compound.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This typically requires optimization of reaction conditions, use of high-quality reagents, and implementation of stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Sos1-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify this compound, potentially affecting its inhibitory properties.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Sos1-IN-6 has several scientific research applications, including:
Mechanism of Action
Sos1-IN-6 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor for RAS proteins. By blocking the interaction between SOS1 and RAS, this compound prevents the activation of RAS and subsequent downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to reduced cell proliferation and survival in RAS-driven cancers .
Comparison with Similar Compounds
Sos1-IN-6 is compared with other similar compounds, such as:
BAY-293: An aminoquinazoline inhibitor targeting the KRAS-SOS1 binding site.
BI-3406: An orally administered, selective, and highly potent SOS1 inhibitory agent.
BI 1701963: An analogue of BI-3406 with similar inhibitory properties.
Uniqueness
This compound is unique due to its specific binding mode and high potency in inhibiting the SOS1 protein. It occupies a unique pocket in the molecular docking studies, which distinguishes it from other SOS1 inhibitors .
List of Similar Compounds
- BAY-293
- BI-3406
- BI 1701963
Properties
Molecular Formula |
C26H28F3N3O2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-[4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-2-methyl-8,9-dihydrofuro[2,3-h]quinazolin-6-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C26H28F3N3O2/c1-13(17-4-3-5-18(22(17)27)25(28)29)30-26-21-12-20(15-6-8-16(33)9-7-15)24-19(10-11-34-24)23(21)31-14(2)32-26/h3-5,12-13,15-16,25,33H,6-11H2,1-2H3,(H,30,31,32)/t13-,15?,16?/m1/s1 |
InChI Key |
SHKRNXVJKPJIKE-IUDNXUCKSA-N |
Isomeric SMILES |
CC1=NC2=C3CCOC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)C5CCC(CC5)O |
Canonical SMILES |
CC1=NC2=C3CCOC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)C5CCC(CC5)O |
Origin of Product |
United States |
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